molecular formula C27H44N2O5 B12321059 Boc-DL-Phe(4-MeOH)-OH.DCHA

Boc-DL-Phe(4-MeOH)-OH.DCHA

Cat. No.: B12321059
M. Wt: 476.6 g/mol
InChI Key: NPDVGKTVZBOISP-UHFFFAOYSA-N
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Description

Boc-DL-Phe(4-MeOH)-OH.DCHA is a racemic mixture of a Boc-protected phenylalanine derivative modified with a 4-methylhydroxy (-CH₂OH) substituent on the aromatic ring, formulated as a dicyclohexylamine (DCHA) salt. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amino group during peptide synthesis, while the DCHA salt enhances crystallinity and stability for handling .

Properties

Molecular Formula

C27H44N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)8-10-4-6-11(9-17)7-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2

InChI Key

NPDVGKTVZBOISP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CO)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Phe(4-MeOH)-OH.DCHA typically involves the protection of the amino group of phenylalanine with a Boc group. This is followed by the introduction of a methoxy group at the para position of the phenyl ring. The final product is then combined with dicyclohexylamine (DCHA) to form the salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would include the protection and deprotection steps, as well as purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Phe(4-MeOH)-OH.DCHA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative.

Scientific Research Applications

Boc-DL-Phe(4-MeOH)-OH.DCHA is used in various scientific research applications, including:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of enzyme-substrate interactions.

    Medicine: Potential use in drug development and design.

    Industry: Used in the production of specialized peptides and proteins.

Mechanism of Action

The mechanism of action of Boc-DL-Phe(4-MeOH)-OH.DCHA would involve its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The methoxy group can participate in various chemical transformations, adding versatility to the compound.

Comparison with Similar Compounds

Structural Features :

  • Core Structure : DL-Phenylalanine backbone with a 4-methylhydroxy modification.
  • Protective Groups: Boc on the α-amino group.
  • Salt Form : Dicyclohexylamine counterion.

Structural Comparison

Table 1: Structural Features of Boc-DL-Phe(4-MeOH)-OH.DCHA and Analogues
Compound Name Substituent (4-position) Amino Acid Backbone Salt Form Molecular Formula* Molecular Weight*
This compound -CH₂OH DL-Phe DCHA C₂₇H₄₃N₂O₄ 475.65 g/mol
Boc-D-Phe(4-CN)-OH -CN D-Phe None C₁₅H₁₈N₂O₄ 290.32 g/mol
Boc-Phe(4-I)-OH -I Phe None C₁₄H₁₈INO₄ 391.20 g/mol
Boc-D-Glu(Ome)-OH.DCHA -OCH₃ (on Glu side chain) D-Glu DCHA C₂₃H₄₂N₂O₆ 442.59 g/mol

*Molecular formulas and weights are calculated or inferred from analogous structures in the evidence.

Key Observations :

  • Substituent Diversity : The 4-position substituent varies in polarity and electronic effects:
    • 4-MeOH : Polar, hydrophilic (-CH₂OH) .
    • 4-CN : Electron-withdrawing (-CN), enhancing electrophilicity .
    • 4-I : Bulky, hydrophobic iodine atom, useful in heavy-atom crystallography .
  • Salt Forms : DCHA salts (e.g., this compound and Boc-D-Glu(Ome)-OH.DCHA) improve crystallinity compared to free acids .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds
Compound Name Melting Point (°C) Optical Rotation ([α]²⁰/D) Solubility* Purity (HPLC/TLC)
This compound ~150 (dec.)† 0 (racemic mixture) Soluble in DMF ≥95%
Boc-Phe(4-I)-OH ~150 (dec.) +22.5 ± 3° (1% in EtOAc) Soluble in EtOAc ≥99%
Boc-D-Glu(Ome)-OH.DCHA Not reported Not reported Soluble in MeOH ≥95%

*Solubility inferred from reaction suitability (e.g., ethyl acetate or DMF in peptide synthesis).
†Estimated based on similar Boc-protected compounds .

Key Observations :

  • Thermal Stability : Boc-protected compounds often decompose near 150°C, as seen in Boc-Phe(4-I)-OH .

Key Observations :

  • Functional Group Utility : The 4-MeOH group in this compound facilitates hydrophilic interactions, while 4-CN and 4-I substituents enable chemical modifications or structural analyses .
  • Salt Advantages : DCHA salts improve handling and storage stability, critical for industrial-scale synthesis .

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